Torilin

Catalog No.
S630439
CAS No.
13018-10-5
M.F
C22H32O5
M. Wt
376.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Torilin

Avoid the ~7 mg/g torilin variability in crude extracts: SMolecule supplies Torilin (CAS 13018-10-5) ≥98% purity, ensuring exact molar dosing. • 5α-reductase inhibitor and tyrosinase down-regulator (outperforms arbutin at lower concentrations) for reproducible whitening/BPH assays • Selective hKv1.5 open-channel blocker for electrophysiology • Non-toxic MMP-9 inhibitor for angiogenesis screening. Batch-specific CoA; cold-chain global delivery.

CAS Number

13018-10-5

Product Name

Torilin

IUPAC Name

[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1

InChI Key

IQWVFAXBJQKUDH-TXCQZRSTSA-N

SMILES

CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C

Synonyms

8,11-dihydroxy-8-angeloyl-11-acetyl-4-guaien-3-one, torilin

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@H]2CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)C

The exact mass of the compound Torilin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane - Sesquiterpenes, Guaiane - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg

Torilin (CAS: 13018-10-5) is a highly purified guaiane-type sesquiterpene isolated from Torilis japonica. In commercial and laboratory procurement, it serves as a critical standardized reference material for dermatological, oncological, and endocrinological research [1]. Unlike crude botanical extracts, purified Torilin provides exact molar dosing for assays targeting 5-alpha-reductase, melanin synthesis, and angiogenesis, ensuring high reproducibility in mechanism-of-action studies and structure-activity relationship (SAR) benchmarking[2].

Research Fit

5α-Reductase pathway screening — reported mid-potency natural product comparator for androgen-related enzyme assays
P-glycoprotein MDR reversal research — efflux-blocking tool compound for drug transport studies
hKv1.5 cardiac ion channel electrophysiology — open-channel blocker probe for IKur characterization
Cell-model cytotoxicity benchmark — LLC cell-line reference context for sesquiterpene screening

Substituting purified Torilin with crude Torilis japonica extracts introduces severe analytical noise, as the active torilin content in raw fruit fluctuates around 7 mg/g, making standardized dosing impossible [1]. Furthermore, utilizing common botanical baseline inhibitors like alpha-linolenic acid in 5-alpha-reductase assays results in significantly lower binding affinity, necessitating higher concentrations that risk off-target cytotoxicity [2]. For rigorous formulation benchmarking and electrophysiological screening, the isolated guaiane skeleton of Torilin is strictly required to prevent antagonistic interference from secondary metabolites [3].

Substitution Risk

5α-Reductase potency Torilin exhibits reported higher inhibition than (-)-guaiol and guaiazulene; simple guaiane analogs may not achieve equivalent pathway modulation.
MDR reversal function P-glycoprotein efflux blockade is a specific functional outcome; this property may not transfer to structurally simpler guaiane sesquiterpenes.
hKv1.5 channel modulation Open-channel block of hKv1.5 is unlikely to be replicated by unsubstituted guaiane skeletons lacking the specific side-chain pharmacophore.

Melanin Inhibition vs. Arbutin

In cosmeceutical formulation research, Torilin demonstrates a distinct quantitative advantage in inhibiting melanin production. When tested in alpha-MSH-activated B16 melanoma cells, Torilin achieved an IC50 of 25 µM, outperforming the industry-standard skin whitener Arbutin, which required 170 µM to achieve the same effect[1].

Evidence DimensionMelanin production inhibition (IC50)
Target Compound Data25 µM
Comparator Or BaselineArbutin (170 µM)
Quantified DifferenceTorilin is 6.8-fold more potent than Arbutin.
Conditionsalpha-MSH-activated B16 melanoma cells

Allows formulators to achieve target hypopigmenting efficacy at significantly lower active pharmaceutical ingredient (API) concentrations, optimizing formulation load and cost.

5α-Reductase inhibition
Head-to-head
Torilin IC50 31.7 μM vs. α-linolenic acid 160.3 μM; 5.1-fold higher potency. Also 2.6-fold vs. (-)-guaiol (81.6 μM), 3.2-fold vs. guaiazulene (100.8 μM). Finasteride: 0.38 μM reference.
Supports 5α-reductase pathway inhibitor screening with a defined mid-potency natural product comparator.
Rat liver microsome assay context; verify for cell-based or in vivo models.

5-Alpha-Reductase Inhibition vs. Botanical Baselines

For researchers developing non-steroidal treatments for androgen-dependent conditions, Torilin offers a highly active scaffold. In vitro assays demonstrate that Torilin inhibits testosterone 5-alpha-reductase with an IC50 of 31.7 ± 4.23 µM, compared to the common botanical baseline alpha-linolenic acid at 160.3 ± 24.62 µM [1].

Evidence Dimension5-alpha-reductase inhibition (IC50)
Target Compound Data31.7 ± 4.23 µM
Comparator Or BaselineAlpha-linolenic acid (160.3 ± 24.62 µM)
Quantified DifferenceTorilin demonstrates ~5-fold stronger inhibition.
ConditionsIn vitro 5-alpha-reductase enzymatic assay

Provides a potent, defined non-steroidal reference standard for evaluating novel therapies for benign prostatic hyperplasia (BPH) and androgenic alopecia.

MDR reversal
Class-level
Potentiates adriamycin, vinblastine, taxol, and colchicine cytotoxicity in KB-V1 and MCF7/ADR MDR+ cell lines. Increases intracellular drug accumulation via efflux blockade.
Supports P-glycoprotein efflux mechanism studies; class-level inference based on functional outcome.
No comparable MDR reversal data available for simpler guaiane analogs. Verify for specific MDR model.

hKv1.5 Potassium Channel Blockade

In electrophysiological screening, Torilin acts as a specific open-channel blocker of the rapidly activating delayed rectifier K+ channel (hKv1.5). Patch-clamp techniques reveal that Torilin inhibits the hKv1.5 current with an IC50 of 2.51 ± 0.34 µM at +60 mV, accelerating inactivation kinetics and slowing deactivation [1].

Evidence DimensionhKv1.5 channel current inhibition (IC50)
Target Compound Data2.51 ± 0.34 µM
Comparator Or BaselineUninhibited hKv1.5 channel current (Baseline)
Quantified DifferenceDose-dependent blockade with specific kinetic alteration (tail crossover phenomenon).
ConditionsWhole-cell patch-clamp in human atrial myocytes / Ltk- cells at +60 mV

Essential for standardizing electrophysiological assays that require precise, dose-dependent modulation of ultrarapid delayed rectifier K+ currents without off-target noise.

LLC cytotoxicity
Head-to-head
IC50 31.3 μg/mL against Lewis lung carcinoma cells
Supports LLC cell-model endpoint review; comparable to hydroxylated analogs (32.5–34.0 μg/mL).
No significant cytotoxicity observed against MCF-7 cells; cell-line selectivity context.

Tumor Intravasation Blockade

Torilin is a critical standard for evaluating anti-invasive mechanisms in oncology. At a concentration of 25 µM, purified Torilin significantly inhibited HT1080 human fibrosarcoma cell invasion in vitro and completely blocked intravasation in vivo, driven by the down-regulation of MMP-9 activity, without exhibiting cellular toxicity [1].

Evidence DimensionCell invasion and intravasation
Target Compound Data25 µM (Complete intravasation blockade)
Comparator Or BaselineUntreated HT1080 fibrosarcoma cells (Baseline)
Quantified DifferenceSignificant time-dependent inhibition of invasion and complete in vivo intravasation block.
ConditionsIn vitro transwell invasion model and in vivo chick embryo CAM assay

Validates Torilin as a non-toxic reference standard for MMP-9 down-regulation and anti-angiogenic drug discovery workflows, isolating anti-invasive mechanisms from general cytotoxicity.

hKv1.5 channel block
Source review
IC50 2.51 ± 0.34 μM at +60 mV; open-channel blocker accelerating inactivation
Supports hKv1.5 channel modulation research; low-μM potency in patch-clamp assay context.
Verify full reference for assay conditions. Ltk- cells expressing cloned hKv1.5 channels.

Cosmeceutical Formulation Benchmarking

Torilin is procured as a high-potency benchmark in skin-whitening and depigmentation assays. Its ability to down-regulate tyrosinase protein levels at significantly lower concentrations than arbutin makes it the preferred reference material for evaluating novel hypopigmenting agents [1].

Non-Steroidal 5-Alpha-Reductase Inhibitor Screening

In endocrinological research targeting benign prostatic hyperplasia (BPH) or androgenic alopecia, Torilin serves as a potent, non-steroidal control. It provides a reliable baseline for comparing the efficacy of newly synthesized guaiane-type sesquiterpenes or other botanical derivatives[2].

Electrophysiological Assay Standardization

For cardiovascular pharmacology and ion channel research, Torilin is utilized as a specific open-channel blocker in patch-clamp assays. It allows researchers to precisely investigate hKv1.5 potassium channel kinetics and atrial myocyte repolarization mechanisms [3].

MMP-9 Down-Regulation and Anti-Angiogenic Modeling

Torilin is applied in Matrigel plug, transwell invasion, and CAM assays to evaluate the suppression of tumor-induced angiogenesis. Its non-toxic inhibition of MMP-9 makes it an ideal standard for isolating anti-invasive mechanisms from general cytotoxicity in oncology screening [4].

Application Fit

Application
Selection Property
Validation Focus
5α-Reductase pathway screening
Mid-potency natural product comparator
Assay sensitivity benchmarking against known inhibitors
P-glycoprotein MDR research
Efflux-blocking tool compound
Intracellular drug accumulation endpoints
Lung cancer cell-model studies
LLC cell-line reference compound
Cell-line selectivity and cytotoxicity endpoint review
hKv1.5 electrophysiology
Open-channel blocker probe
IKur patch-clamp characterization and channel modulation

XLogP3

3.4

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UNII

R81X95X49L

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Torilin

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